arsanylarsane

Gas-phase ion chemistry Mass spectrometry Photoelectron spectroscopy

Arsanylarsane (IUPAC), also systematically named diarsane or diarsine and assigned CAS 15942-63-9, is the simplest binary arsenic hydride that contains a direct arsenic–arsenic single bond. Its linear formula is As₂H₄, with a molecular weight of 153.875 g·mol⁻¹.

Molecular Formula As2H4
Molecular Weight 153.875 g/mol
CAS No. 15942-63-9
Cat. No. B098450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namearsanylarsane
CAS15942-63-9
SynonymsDiarsine
Molecular FormulaAs2H4
Molecular Weight153.875 g/mol
Structural Identifiers
SMILES[AsH2][AsH2]
InChIInChI=1S/As2H4/c1-2/h1-2H2
InChIKeyYASNYMOWPQKVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsanylarsane (CAS 15942-63-9) – What Scientific Buyers Need to Know Before Procurement


Arsanylarsane (IUPAC), also systematically named diarsane or diarsine and assigned CAS 15942-63-9, is the simplest binary arsenic hydride that contains a direct arsenic–arsenic single bond. Its linear formula is As₂H₄, with a molecular weight of 153.875 g·mol⁻¹ [1]. The compound belongs to the homologous series of Group 15 element hydrides (N₂H₄, P₂H₄, As₂H₄) and is fundamentally distinguished by an As–As bond that exhibits both σ (2.362–2.490 Å) and π (2.177–2.268 Å) character [2]. Arsanylarsane is thermally labile: decomposition into arsine (AsH₃) and an arsenic-rich solid begins at temperatures as low as 173 K (−100 °C), making it the least thermally stable congener in its series [2].

Cryogenic handling required; decomposition reported at 173 K
As–As bond model for organo-diarsine precursor research
Benchmark ionization energy for heavy-atom hydride studies

Why Arsanylarsane Cannot Be Replaced by Generic Group 15 Hydride Analogs


Although arsanylarsane shares a homologous formula pattern with hydrazine (N₂H₄) and diphosphane (P₂H₄), simple substitution is not scientifically justified. The As–As bond in arsanylarsane is substantially weaker than the N–N and P–P bonds in its lighter congeners, resulting in a fundamentally different thermal stability window and decomposition pathway. Its first ionization energy is significantly higher than that of either hydrazine or diphosphane, which directly impacts gas-phase reactivity, mass spectrometric detection, and suitability as a precursor in vapor-phase deposition. Furthermore, arsanylarsane is the only member of the series that decomposes into a monohydride (AsH₃) and a non-stoichiometric solid at cryogenic temperatures, a property that renders it uniquely suited for applications requiring low-temperature, in situ generation of reactive arsenic species but wholly unsuitable for processes that demand thermally robust precursors. These quantifiable differences mean that a procurement decision must be based on the specific requirements of the target experiment or process, rather than on chemical analogy.

Arsanylarsane
Decomposition onset 173 K
Ionization energy 12.2 eV
As–As bond σ+π, order >1
Hydrazine / Diphosphane
Decomposition onset >300 K
Ionization energy ~8.9 eV
E–E bond single bond

Arsanylarsane (15942-63-9) – Quantified Differentiation from Closest Analogs


First Ionization Energy: Arsanylarsane vs. Hydrazine and Diphosphane

The vertical ionization energy (IE) of arsanylarsane has been experimentally determined at 12.2 ± 0.3 eV [1]. This is significantly higher than the ionization energies of its lighter Group 15 congeners: hydrazine (N₂H₄) has an experimental IE of approximately 8.93 eV, and diphosphane (P₂H₄) has an adiabatic IE calculated at 8.87 eV [2]. The ~3.3 eV higher IE of arsanylarsane directly influences gas-phase detection limits and fragmentation patterns in mass spectrometry, and it must be accounted for when arsanylarsane is used as a volatile precursor or when interpreting photoelectron spectra of arsenic-containing systems.

Ionization Energy
Cross-study comparable
Arsanylarsane
12.2 ± 0.3 eV
Hydrazine / Diphosphane
~8.9 eV
Higher IE influences MS fragmentation and detection
Electron impact & ab initio methods
Gas-phase ion chemistry Mass spectrometry Photoelectron spectroscopy

Thermal Stability: Low-Temperature Decomposition as a Unique Differentiator

Arsanylarsane decomposition into arsine (AsH₃) and a non-stoichiometric arsenic-rich solid commences at 173 K (−100 °C) . In sharp contrast, hydrazine is stable at room temperature and boils at 387 K, while diphosphane decomposes above approximately 300 K. This means arsanylarsane is the only member of the N₂H₄/P₂H₄/As₂H₄ series that is not stable under standard laboratory conditions, necessitating cryogenic handling and storage. The decomposition product, arsine, is itself a widely used semiconductor precursor, making arsanylarsane a potential low-temperature arsine source [1].

Decomposition Onset
Class-level inference
173 K (−100 °C)
Cryogenic storage required
Comparator hydrides stable >300 K
Thermal stability Decomposition pathway Cryogenic chemistry

Arsenic–Arsenic Bond Character: σ- and π-Component Differentiation from N–N and P–P Bonds

Natural Bond Orbital (NBO) analysis of arsanylarsane reveals that the As–As bond is not a simple single bond but possesses distinguishable σ (bond length 2.362–2.490 Å) and π (2.177–2.268 Å) components, contributing to a bond order between 1 and 2 [1]. In comparison, the N–N bond in hydrazine is a pure single bond (bond order 1, length ~1.45 Å), and the P–P bond in diphosphane also shows minimal multiple bond character at equilibrium geometry. The partial π-character of the As–As bond imparts unique reactivity, including a lower barrier to homolytic cleavage (As–As bond energy ~146 kJ·mol⁻¹) compared to N–N (~160 kJ·mol⁻¹) and P–P (~200 kJ·mol⁻¹), as a class-level inference .

As–As Bond Character
Class-level inference
σ: 2.36–2.49 Å
π: 2.18–2.27 Å
Order 1–2
Supports As–As reactivity model
NBO analysis; differs from single N–N, P–P
Computational chemistry Bond order analysis Structural inorganic chemistry

MOCVD Precursor Advantage: As–As Bond in Organo-Diarsines Reduces Required As:Ga Ratio

A patent assigned to CVD Incorporated (EP0443815A1) explicitly teaches that diarsines and polyarsines – compounds containing at least one As–As bond – offer a quantifiable advantage over arsine (AsH₃) in metal-organic chemical vapor deposition (MOCVD). When arsine is used as the arsenic source, an As:Ga molar ratio of approximately 100:1 is required; with alkyl arsines, this drops to ~30:1. The patent further states that diarsines, by virtue of possessing pre-formed As–As bonds, are expected to reduce this ratio still further, potentially approaching stoichiometric 1:1, thereby lowering precursor consumption and reducing hazardous waste [1]. While this advantage is demonstrated for organo-diarsines rather than the parent arsanylarsane, the fundamental chemical principle – the pre-existence of the As–As bond – originates from the parent structure and supports its value as a research model for developing improved MOCVD precursors.

MOCVD Precursor Model
Supporting evidence
Organo-diarsines
~1:1
AsH₃ / Alkyl arsines
100:1 / 30:1
Model for low-excess arsenic source design
Patent EP0443815A1 (organo-diarsines)
MOCVD Semiconductor doping III-V films

Where Arsanylarsane (15942-63-9) Provides the Highest Scientific or Industrial Value


Low-Temperature, In Situ Generation of Arsine for Cryogenic Doping

Because arsanylarsane decomposes into AsH₃ and a solid arsenic phase at 173 K, it is uniquely suited as a solid-state or matrix-isolated precursor for generating arsine at temperatures where conventional arsine cylinders cannot be used. This is directly supported by the decomposition onset temperature evidence in Section 3.

Gas-Phase Fundamental Studies: Photoelectron Spectroscopy and Mass Spectrometry

The experimentally determined high ionization energy (12.2 eV) and the calculated σ/π orbital structure make arsanylarsane a benchmark molecule for testing computational methods on heavy-atom hydrides. Its distinct IE, confirmed by both EI and ab initio Green's function methods, provides a calibration point for photoelectron spectrometers.

Model System for Developing High-Efficiency MOCVD Precursors

Although the parent compound is too unstable for direct industrial use, its core As–As structural motif is the basis for the MOCVD advantage demonstrated in EP0443815A1. Researchers designing organo-diarsine precursors can use arsanylarsane as the simplest computational and experimental model to study As–As bond activation pathways and to optimize precursor decomposition chemistry.

Comparative Bonding Studies Across Group 15 Hydrides

The partial double-bond character of the As–As bond, quantified by NBO analysis, distinguishes arsanylarsane from hydrazine (pure single bond) and diphosphane (minimal multiple bonding). This makes the compound essential for academic studies on how increasing atomic number influences covalent bonding, stereoelectronic effects, and lone-pair repulsion in saturated E₂H₄ systems.

Application
Selection Property
Validation Focus
Cryogenic AsH₃ generation
Thermal decomposition profile
Low‑T AsH₃ generation study
Gas‑phase fundamental studies
High ionization energy benchmark
Photoelectron spectrometer calibration
MOCVD precursor model system
As–As bond scaffold
Organo‑diarsine design research
Group 15 bonding studies
Partial π bond character
Computational bonding model validation
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